5-Chloro-2-fluoro-4-methylphenol
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Overview
Description
5-Chloro-2-fluoro-4-methylphenol is a chemical compound with the CAS Number: 1401798-67-1 . It has a molecular weight of 160.58 .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-fluoro-4-methylphenol is1S/C7H6ClFO/c1-4-2-6 (9)7 (10)3-5 (4)8/h2-3,10H,1H3
. This code provides a standardized way to encode the compound’s molecular structure.
Scientific Research Applications
Pharmacological Effects of Chlorogenic Acid
Chlorogenic Acid (CGA) is extensively studied for its broad range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and its role as a central nervous system stimulator. CGA's ability to modulate lipid and glucose metabolism indicates its potential therapeutic applications in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Organic Solar Cells Enhancement
4,4'-Biphenol (BPO) has been utilized as a "molecular lock" in the blend of fluorine-containing polymer or small molecule donors and fullerene acceptors to enhance the efficiency and stability of organic solar cells. This research demonstrates the potential application of halogenated phenols in improving renewable energy technologies (Pei Cheng et al., 2016).
Role as Food Additive and Nutraceutical
Chlorogenic acid has been reviewed for its dual role as a food additive and a nutraceutical against metabolic syndrome. Its health-promoting properties include antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Additionally, its antimicrobial properties make it an excellent candidate for preserving food products, highlighting its potential in the food industry (Jesús Santana-Gálvez et al., 2017).
Anticancer Activity of Schiff Bases
The synthesis and characterization of Schiff bases with different phenolic compounds have demonstrated significant anticancer activity. This research opens avenues for using halogenated phenols in developing novel anticancer agents (Noor Uddin et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-fluoro-4-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRDDJNNRQVJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-4-methylphenol | |
CAS RN |
1401798-67-1 |
Source
|
Record name | 5-chloro-2-fluoro-4-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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